molecular formula C16H13ClF3N3O2S B4562932 ETHYL 2-[6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

ETHYL 2-[6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Cat. No.: B4562932
M. Wt: 403.8 g/mol
InChI Key: VHVQXNVEQRKIHW-UHFFFAOYSA-N
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Description

ETHYL 2-[6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core

Scientific Research Applications

ETHYL 2-[6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the ethyl acetate group and the chlorothienyl and trifluoromethyl substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorothienyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of ETHYL 2-[6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl and chlorothienyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[6-(5-BROMO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
  • ETHYL 2-[6-(5-METHYL-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Uniqueness

ETHYL 2-[6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is unique due to the presence of the chlorothienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[6-(5-chlorothiophen-2-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O2S/c1-3-25-13(24)7-23-15-14(8(2)22-23)9(16(18,19)20)6-10(21-15)11-4-5-12(17)26-11/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVQXNVEQRKIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(S3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[6-(5-CHLORO-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

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